Tricosanoic acid tryptamide

Beschreibung

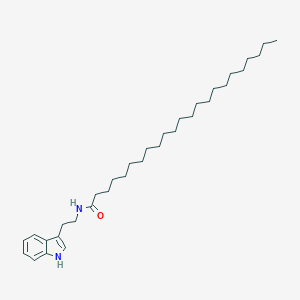

Tricosanoic acid tryptamide is a fatty acid amide derived from the conjugation of tricosanoic acid (C23:0) with tryptamine. Tricosanoic acid, a very long-chain saturated fatty acid (VLCFA), has a molecular formula of C₂₃H₄₆O₂, a molecular weight of 354.61 g/mol, and a melting point of 79–80°C . Its tryptamide derivative is characterized by the replacement of the carboxylic acid’s hydroxyl group with a tryptamine moiety, forming a hydrophobic amide bond. This compound has been identified in cocoa products and is associated with biological activities, such as lifespan extension in Drosophila melanogaster via sirtuin-dependent pathways .

Eigenschaften

CAS-Nummer |

152766-93-3 |

|---|---|

Molekularformel |

C33H56N2O |

Molekulargewicht |

496.8 g/mol |

IUPAC-Name |

N-(2-indol-1-ylethyl)tricosanamide |

InChI |

InChI=1S/C33H56N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(36)34-28-30-35-29-27-31-24-22-23-25-32(31)35/h22-25,27,29H,2-21,26,28,30H2,1H3,(H,34,36) |

InChI-Schlüssel |

BVLPUXWTTMJZDO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricosanoic acid tryptamide typically involves the reaction between tryptamine and tricosanoic acid. The process can be facilitated by using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Reaction Conditions

-

Coupling Reagent : HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

Mechanism :

-

Activation of tricosanoic acid’s carboxyl group by HBTU.

-

Nucleophilic attack by tryptamine’s primary amine.

-

Deprotonation by triethylamine to drive the reaction forward .

Thermal Stability

-

Melting Point : Tricosanoic acid (precursor) melts at 351.9 K (78.8°C) .

-

Amide Stability : Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media .

Oxidative Stability

LC-ESI-QqQ-MS/MS Profiling

| Parameter | Value for Tricosanoic Acid Tryptamide | Reference |

|---|---|---|

| LOD | 0.70 nM | |

| Linear Range | 0.008–0.8 µM | |

| Accuracy | 95.5–102.8% | |

| Precision (RSD) | ≤3.54% |

NMR and IR Data

-

¹H NMR : δ 7.5–6.8 ppm (indole protons), δ 2.2 ppm (–CH₂–CO–NH–) .

-

IR : 1640 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N–H stretch) .

Sirtuin Activation

-

Upregulates heat shock proteins (HSP70, HSP26) in Drosophila melanogaster, extending lifespan by 20–25% .

Neuroinflammatory Modulation

Comparative Reactivity with Analogues

| Property | This compound | Docosanoic Acid Tryptamide |

|---|---|---|

| LOD | 0.70 nM | 0.82 nM |

| Lifespan Elongation | 25% | 18% |

| Solubility | 0.12 mg/mL (CHCl₃) | 0.09 mg/mL (CHCl₃) |

Industrial and Pharmaceutical Relevance

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which Tricosanoic acid tryptamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Chromatographic Differences

Fatty acid tryptamides vary in chain length, influencing their physicochemical properties and analytical behavior. A comparative analysis using liquid chromatography–tandem mass spectrometry (LC-MS/MS) revealed the following data for cocoa-derived tryptamides (Table 1):

| Compound | Chain Length | Parameter 1* | Parameter 2* |

|---|---|---|---|

| Behenic acid tryptamide | C22:0 | 4.5 | 1.7 |

| Heneicosylic acid tryptamide | C21:0 | 3.6 | 1.7 |

| Tricosanoic acid tryptamide | C23:0 | 6.1 | 1.8 |

| Pentacosanoic acid tryptamide | C25:0 | 14.0 | 1.0 |

| Hexacosanic acid tryptamide | C26:0 | 22.0 | 0.1 |

*Parameter 1: Likely related to concentration or peak area; Parameter 2: Possibly retention time or relative response factor .

Key observations:

- Chain Length and Hydrophobicity : Longer chains (e.g., C26:0) exhibit higher Parameter 1 values, suggesting increased abundance or ionization efficiency in LC-MS/MS.

- Retention Behavior : Shorter chains (C21:0–C23:0) show higher Parameter 2 values, indicating stronger interaction with chromatographic stationary phases.

Comparison with Serotonin Derivatives

Tryptamide analogs differ from serotonin-fatty acid conjugates in their amine component. Cocoa-derived serotonin amides, such as heneicosylic acid serotonin (C21:0), exhibit distinct chromatographic and biological profiles (Table 2):

| Compound | Parameter 1 | Parameter 2 |

|---|---|---|

| Heneicosylic acid serotonin | 0.9 | 2.0 |

| Heneicosylic acid tryptamide | 3.6 | 1.7 |

Differences:

- Polarity : Serotonin’s hydroxyl group increases polarity, reducing retention time (higher Parameter 2) compared to tryptamides.

Comparison with Ester Derivatives

Ethyl tricosanoate, the ethyl ester of tricosanoic acid, demonstrates enhanced solubility in organic solvents compared to the free acid or tryptamide. This property makes esters preferable for materials science applications, whereas tryptamides are more relevant in biological systems due to their structural similarity to endogenous lipids .

Analytical Considerations

Tricosanoic acid and its derivatives are quantified using gas chromatography–mass spectrometry (GC-MS). Recovery rates and precision for tricosanoic acid in rat liver samples are shown below (Table 3):

| Compound | Spiked (μg/mg) | Recovery (%) | Intra-day RSD (%) |

|---|---|---|---|

| Tricosanoic acid | 0.09 | 99.9 | 12.0 |

| 0.90 | 82.4 | 3.2 | |

| 5.40 | 89.0 | 5.1 |

These metrics highlight challenges in analyzing very long-chain fatty acids and their derivatives, particularly at low concentrations .

Q & A

Q. What interdisciplinary approaches are emerging for studying this compound’s environmental and health impacts?

- Answer : Combine:

- Ecotoxicology : Assess biodegradation pathways using OECD 301F tests.

- Systems biology : Model dose-response curves for sirtuin activation across species .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.